molecular formula C31H22N2O3 B11112913 1-{(E)-[(3-hydroxyphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1-{(E)-[(3-hydroxyphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11112913
M. Wt: 470.5 g/mol
InChI Key: OZMCLVGDXHGLSR-UHFFFAOYSA-N
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Description

1-{(E)-[(3-HYDROXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and active carbonyl groups

Preparation Methods

The synthesis of 1-{(E)-[(3-HYDROXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves the condensation reaction between a primary amine and an active carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more advanced techniques such as microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{(E)-[(3-HYDROXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other Schiff bases with varying substituents on the phenyl rings. These compounds share the common feature of the C=N bond but differ in their electronic and steric properties, which influence their reactivity and applications . Examples of similar compounds are:

1-{(E)-[(3-HYDROXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE stands out due to its unique pentacyclic structure and the presence of multiple reactive sites, making it a versatile compound for various applications.

Properties

Molecular Formula

C31H22N2O3

Molecular Weight

470.5 g/mol

IUPAC Name

1-[(3-hydroxyphenyl)iminomethyl]-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C31H22N2O3/c34-21-12-8-9-19(17-21)32-18-31-24-15-6-4-13-22(24)26(23-14-5-7-16-25(23)31)27-28(31)30(36)33(29(27)35)20-10-2-1-3-11-20/h1-18,26-28,34H

InChI Key

OZMCLVGDXHGLSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC(=CC=C7)O

Origin of Product

United States

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